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Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key
metabolic signaling pathways, making it a highly validated therapeutic target for type 2
diabetes, obesity, and certain cancers.[1][2] Inhibition of PTP1B enhances insulin and leptin
signaling, offering a promising strategy to combat these conditions.[2][3] This guide provides an
objective comparison of two notable PTP1B inhibitors: the well-studied trodusquemine (MSI-
1436) and the newer analog, DPM-1001.

Overview and Mechanism of Action

Trodusquemine (MSI-1436) is a naturally occurring aminosterol originally isolated from the
spiny dogfish.[4] It functions as a non-competitive, allosteric inhibitor of PTP1B.[4][5] Its
mechanism involves binding to a C-terminal, non-catalytic region of the enzyme, inducing a
conformational change that inhibits its activity.[6] This allosteric approach provides high
selectivity for PTP1B over other protein tyrosine phosphatases, such as its closest homolog,
TCPTP.[7][8] Trodusquemine has demonstrated a wide range of effects in preclinical models,
including appetite suppression, weight loss, improved glucose metabolism, and neuroprotective
properties.[4][9] It is also capable of crossing the blood-brain barrier.[7]

DPM-1001 is a synthetic analog of trodusquemine, designed to improve upon its predecessor's
drug-like properties.[10][11] It also acts as a potent and specific inhibitor of PTP1B.[12] Notably,
DPM-1001's development focused on achieving oral bioavailability, a significant limitation of
trodusquemine.[10][13] In addition to PTP1B inhibition, DPM-1001 functions as a potent and
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selective copper chelator.[13][14] This dual activity is being explored for therapeutic potential in

conditions associated with copper accumulation, such as Wilson's disease.[13][14] The copper

chelation has also been shown to enhance its potency as a PTP1B inhibitor.[10]

Comparative Performance Data

The following tables summarize key quantitative data for DPM-1001 and trodusquemine, based

on available preclinical studies.

Trodusquemine

Parameter DPM-1001 Reference(s)
(MSI-1436)
Non-competitive, -
] ] ] . Non-competitive,
Mechanism of Action Allosteric Inhibitor; ] o [51[10][12]
Allosteric Inhibitor
Copper Chelator
100 nM (with 30-min
pre-incubation) 600
PTP1B IC50 ~600 nM - 1 pM [7181[12][15]
nM (no pre-
incubation)
~200-fold selective for
Selectivity Specific for PTP1B PTP1B over TCPTP [71[8][10]
(IC50 ~224 M)
Poor oral
) o ] ] bioavailability
Oral Bioavailability Orally bioavailable ) [71[10][13]
(requires IV or IP
administration)
Blood-Brain Barrier Penetrant Penetrant [71[14]

Table 1: Comparison of In Vitro and Pharmacokinetic Properties.
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Trodusquemine

In Vivo Model DPM-1001 Effect Reference(s)
(MSI-1436) Effect
5% decrease in body )
) Suppresses appetite,
) ) weight (5 mg/kg, )
Diet-Induced Obesity ] promotes weight loss,
) daily). Improved [41[10][12]
(Mice) and rescues
glucose tolerance and )
) ) s hyperglycemia.
insulin sensitivity.
o Ameliorates metabolic
) Enhances insulin and
Metabolic Syndrome o ) syndrome, corrects [4][10]
leptin signaling. ) )
hepatic steatosis.
Attenuates
) atherosclerotic plague
Atherosclerosis o )
] Not explicitly reported.  formation. Reduces [16]
(LDLR-/- Mice) ] ]
circulating cholesterol
and triglycerides.
Wilson's Disease Lowers copper levels )
Not applicable. [13]

(Mouse Model)

in liver and brain.

Table 2: Comparison of Preclinical In Vivo Efficacy.

Signaling Pathway Inhibition

Both DPM-1001 and trodusquemine enhance signaling cascades downstream of the insulin

receptor (IR) and leptin receptor (LR) by preventing their dephosphorylation by PTP1B. This

action restores cellular sensitivity to insulin and leptin, which is often blunted in metabolic

diseases.
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PTP1B Inhibition of Insulin & Leptin Signaling

Intracellular Signaling
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Cell Membrane
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Experimental Workflow for PTP1B IC50 Assay

1. Prepare Reagents
(PTP1B Enzyme, pNPP Substrate,
Inhibitor Dilutions)

2. Pre- mcubate PTP1B
with Inhibitor/Vehicle
(e.g., 30 min, RT)

3. Initiate Reaction
(Add pNPP Substrate)
4. Incubate
(e.g., 60 min, 37°C)
5. Stop Reaction
(Add NaOH)

Y
6. Measure Absorbance
(405 nm)

y

7. Calculate % Inhibition
and Determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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